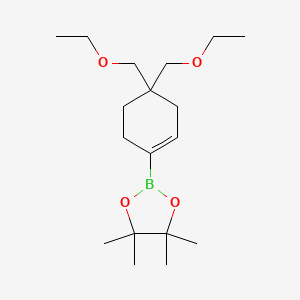

2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[4,4-bis(ethoxymethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33BO4/c1-7-20-13-18(14-21-8-2)11-9-15(10-12-18)19-22-16(3,4)17(5,6)23-19/h9H,7-8,10-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOPYJCIWZJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(COCC)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1628927-33-2) is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure includes a dioxaborolane ring and ethoxymethyl substituents, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron. This can lead to interactions with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:

Antimicrobial Activity

Preliminary studies suggest that boron-containing compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Cytotoxic Effects

Some compounds in the dioxaborolane class have demonstrated cytotoxic effects against cancer cell lines. The specific impact on various cancer types remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of cytotoxicity | Showed significant cytotoxic effects against L1210 leukemia cells with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial testing | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 3 | Mechanistic study | Investigated the interaction with cellular targets and found potential inhibition of key metabolic enzymes. |

Synthesis and Applications

The synthesis of this compound involves several steps that incorporate boron chemistry techniques. These methods are crucial for developing derivatives that may enhance biological activity or selectivity towards specific targets .

科学的研究の応用

Medicinal Chemistry Applications

1. Inhibitors of Protein Arginine Methyltransferases (PRMTs)

WX191897 has been identified as a potential reagent in the synthesis of ethanediamine-heterocycle derivatives that act as inhibitors of PRMTs. These enzymes are implicated in various diseases, including cancer and metabolic disorders. The ability to inhibit PRMTs can lead to therapeutic advancements in treating cancers and immune disorders .

Material Science Applications

2. Polymer Chemistry

The compound's unique structure allows it to be utilized in the development of advanced polymeric materials. Its boron content can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .

Case Studies

Synthesis and Preparation

The synthesis of WX191897 typically involves the reaction of cyclohexene derivatives with boronic acids under controlled conditions to ensure high yields and purity. The preparation methods have been optimized to facilitate scalability for industrial applications.

Q & A

Q. What are the standard synthetic routes for 2-(4,4-bis(Ethoxymethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is yield optimized?

The compound is synthesized via palladium-catalyzed cross-coupling or borylation reactions. A representative procedure involves:

- Step 1 : Reacting a brominated cyclohexene precursor with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and potassium acetate in 1,4-dioxane at 80–85°C for 6–24 hours .

- Step 2 : Purification via flash column chromatography (Hex/EtOAc gradients) to isolate the product (typical yields: 70–85%) .

Key parameters : Catalyst loading (0.5–2 mol%), anhydrous conditions, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?

- <sup>1</sup>H NMR : Ethoxymethyl groups show signals at δ 3.3–3.6 ppm (OCH2CH3), while cyclohexene protons appear as multiplet resonances between δ 5.5–6.0 ppm. The tetramethyl groups on the dioxaborolane ring resonate as a singlet at δ 1.2–1.3 ppm .

- <sup>11</sup>B NMR : A peak near δ 30–35 ppm confirms the boronic ester structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <5 ppm error .

Q. How is this compound purified, and what challenges arise during isolation?

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. For example:

- Reacting with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh3)4 and aqueous Na2CO3 in THF at 60–80°C yields biaryl products .

- Key advantage : The ethoxymethyl groups enhance steric bulk, improving regioselectivity in coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxymethyl substituents influence reactivity in cross-coupling reactions?

- Steric effects : The bulky cyclohexenyl group slows transmetalation steps, favoring coupling with less hindered aryl halides. This can reduce homocoupling byproducts .

- Electronic effects : Ethoxymethyl groups donate electron density via oxygen, stabilizing the boronate intermediate and accelerating oxidative addition with electron-deficient aryl halides .

- Experimental validation : Compare coupling yields with analogs lacking ethoxymethyl groups (e.g., phenylboronic esters) under identical conditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Catalyst optimization : Use air-stable precatalysts like Pd(OAc)2/SPhos to reduce ligand degradation and improve turnover .

- Temperature control : Gradual heating (ramp to 85°C over 1 hour) prevents exothermic decomposition of B2pin2.

- Byproduct analysis : Monitor for isomeric impurities (e.g., regioisomers from incomplete borylation) via HPLC or GC-MS .

Q. How does the compound behave under electrochemical conditions, and can it enable novel transformations?

Recent studies show boronic esters participate in electrochemically driven cross-electrophile couplings (e.g., alkyl-alkyl bond formation):

Q. What are the challenges in analyzing stereochemical outcomes when using this compound?

- Diastereomer formation : The cyclohexene ring’s substituents can lead to axial/equatorial isomerism. Use NOESY NMR or X-ray crystallography to confirm configuration .

- Case study : A dr (diastereomeric ratio) of 5:1 was reported for a related cyclohexenylboronate due to steric hindrance during borylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。